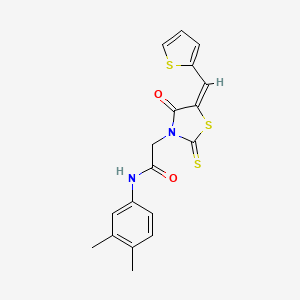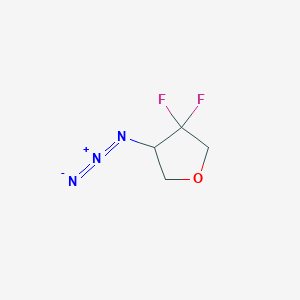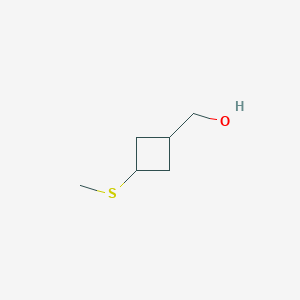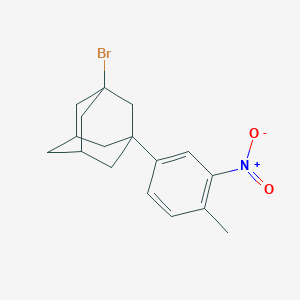![molecular formula C24H18N2O4S B2964877 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 877636-83-4](/img/structure/B2964877.png)
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyran ring, and a biphenyl group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a common structure in many biological molecules, such as nucleic acids . The pyran ring is a six-membered ring with one oxygen atom, which is found in many natural products. The biphenyl group consists of two connected phenyl rings and is often used in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they contain. The presence of multiple rings suggests that the compound may have a fairly rigid structure. The exact structure would need to be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer treatment and inflammation management. These compounds show a structure-activity relationship (SAR) that could inform future drug design efforts (Rahmouni et al., 2016).
Antimicrobial Activity : Thio-substituted ethyl nicotinate derivatives and their cyclization products have shown antimicrobial properties, highlighting their potential use in addressing microbial infections (Gad-Elkareem et al., 2011).
Amplifiers of Phleomycin Against Escherichia coli
- The synthesis of unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, has been explored for their activities as amplifiers of phleomycin against Escherichia coli. These studies contribute to the development of new antibacterial strategies (Brown & Cowden, 1982).
Cytotoxic Activity
- Novel 5-methyl-4-thiopyrimidine Derivatives : The synthesis and characterization of new thiopyrimidine derivatives have been conducted, with evaluations of their cytotoxic activity against various cancer cell lines. This research provides insights into the potential anticancer properties of these compounds (Stolarczyk et al., 2018).
SARS-CoV Protease Inhibitors
- Thieno[2,3-d]-pyrimidine Derivatives : Investigations into thienopyrimidine derivatives as potent inhibitors of the SARS-CoV 3C-like protease have been reported, offering promising avenues for antiviral drug development amid global health challenges like COVID-19 (Abd El-All et al., 2016).
Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses
- Pyrimidine Thioglycoside Analogs : A new class of pyrimidine thioglycoside analogs has been synthesized and characterized, showing activity against SARS-COV-2 and Avian Influenza H5N1 viruses. These findings underscore the potential of these compounds in antiviral therapy (Abu-Zaied et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-16-11-12-25-24(26-16)31-15-20-13-21(27)22(14-29-20)30-23(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFRRWGBSPPJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)

![3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964798.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)

![N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2964806.png)





![N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2964816.png)
